molecular formula C18H14BrN3OS B2926255 2-{[(4-bromophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 537668-54-5

2-{[(4-bromophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2926255
CAS No.: 537668-54-5
M. Wt: 400.29
InChI Key: GGZVVSXLUJCIJZ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indol-4-one family, characterized by a fused pyrimidine-indole scaffold. The molecule features a 3-methyl group and a 4-bromophenylmethylsulfanyl substituent at position 2.

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3OS/c1-22-17(23)16-15(13-4-2-3-5-14(13)20-16)21-18(22)24-10-11-6-8-12(19)9-7-11/h2-9,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZVVSXLUJCIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-bromophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(4-bromophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-bromophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The pyrimido[5,4-b]indol-4-one core is highly modular, with variations in substituents dictating physicochemical and biological properties. Key structural differences among analogs include:

Table 1: Substituent Variations and Key Properties
Compound Name / ID (Reference) Position 2 Substituent Position 3 Substituent Notable Properties / Activities
Target Compound 4-Bromophenylmethylsulfanyl Methyl High lipophilicity (Br atom)
Compound 3 () 2-Methoxybenzyl 4-Fluorobenzyl Crystallographically validated
Compound 7 () Hydroxy Phenyl TLR4 selectivity
Compound 10e () Pyrimidine derivative Not specified Antichagasic activity (no anticruzain action)
Compound 41 () 6,6-Dimethylindolyl 4-Bromophenyl Complex heterocyclic fusion
ZINC2720744 () Isopropylsulfanyl 3-Methoxyphenyl Moderate logD (calculated)
CHEMBL1591151 () Pyrrolidinylethylsulfanyl 4-Ethoxyphenyl Enhanced solubility (polar substituents)

Key Observations :

  • Electron-Withdrawing Groups : Bromine (target compound) and trifluoromethyl () increase metabolic stability but may reduce solubility.
  • Sulfanyl Diversity : Substituents like isopropylsulfanyl () or phenacylsulfanyl () alter steric bulk and electronic effects, impacting target binding.
  • Aryl Modifications : Fluorobenzyl () and chlorophenyl () groups enhance halogen bonding, critical for receptor interactions.
Antichagasic Activity ():
  • Pyrimidine Analog 10e : Active against T. cruzi (Tulahuen strain) with high selectivity but lacks anticruzain activity .
  • Quinoline Derivatives: Exhibit dual anticruzain and antichagasic activity but lower selectivity .

The target compound’s bromophenyl group may enhance penetration into parasitic membranes, though its efficacy remains untested in the provided data.

Kinase Inhibition ():

Physicochemical Properties

Table 2: Calculated Properties of Selected Compounds
Compound (Reference) Molecular Weight logD (pH 5.5) H-Bond Acceptors H-Bond Donors
Target Compound ~430 (estimated) ~3.5 (est.) 4 1
Compound 392.43 11.07 4 1
ZINC2720744 () 380.45 ~2.8 5 1
CHEMBL1591151 () 493.43 ~1.2 6 1

Trends :

  • Bromine and methyl groups (target compound) increase logD compared to polar derivatives (e.g., ).
  • Higher H-bond acceptors correlate with improved solubility but reduced membrane permeability.

Biological Activity

2-{[(4-bromophenyl)methyl]sulfanyl}-3-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidoindole core structure, characterized by the following:

  • Molecular Formula : C23_{23}H20_{20}BrN3_3OS
  • Molecular Weight : 466.4 g/mol
  • Structural Features : The presence of a 4-bromophenyl group and a sulfanyl linkage enhances its chemical reactivity and potential biological interactions.

Antiviral Activity

Recent studies have indicated that this compound exhibits significant antiviral properties, particularly against HIV-1. Key findings include:

  • In Vitro Assays : The compound demonstrated inhibition of viral replication in cell culture models, showcasing its potential as an antiviral agent against RNA viruses.
  • Molecular Docking Studies : Computational simulations have predicted favorable binding interactions with HIV-1 protease and reverse transcriptase, suggesting a mechanism for its antiviral activity.

Anticancer Properties

The compound's structural features are associated with anticancer activity:

  • Mechanism of Action : Preliminary research suggests that it may modulate enzyme activity or bind to specific receptors involved in cancer cell proliferation.
  • Cytotoxicity Assessments : In vitro cytotoxicity studies revealed minimal toxicity to host cells, indicating a selective action against cancer cells while preserving healthy tissue.

Anti-inflammatory Effects

Emerging evidence suggests that the compound may also possess anti-inflammatory properties:

  • Biological Pathways : The interaction with inflammatory mediators could lead to reduced inflammation in various disease models. However, detailed mechanisms are still under investigation.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameStructural FeaturesBiological Activity
3-{[(2-methylphenyl)methyl]sulfanyl}-5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indoleTriazino-indole structureAnticancer properties
2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazoleBenzimidazole derivativeAntimicrobial activity
1-(4-bromophenyl)-3-methyl-thiosemicarbazoneThiosemicarbazone structureAntiviral activity

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activities:

  • Antiviral Efficacy Against HIV-1 :
    • A study demonstrated that the compound significantly inhibited HIV-1 replication in vitro while maintaining low cytotoxicity levels.
  • Potential as an Anticancer Agent :
    • Research indicates that similar indole derivatives exhibit anticancer properties through apoptosis induction in cancer cells. The specific pathways engaged by this compound are under further exploration.
  • Ongoing Investigations :
    • Current research is focused on elucidating the detailed mechanisms of action and optimizing the compound's therapeutic profile through structural modifications and analog synthesis.

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